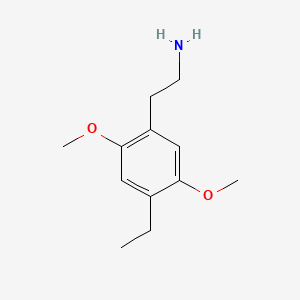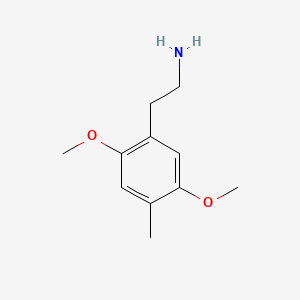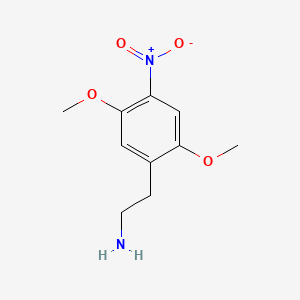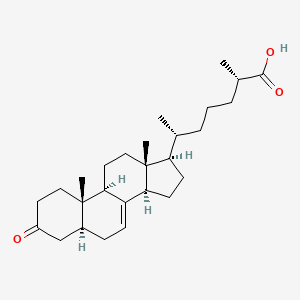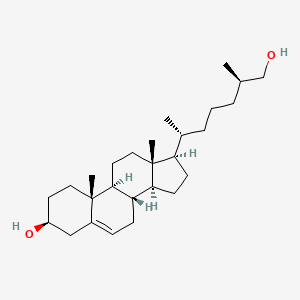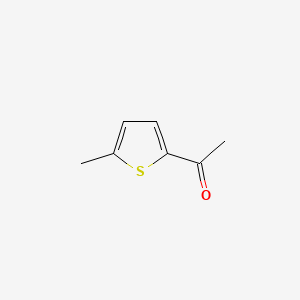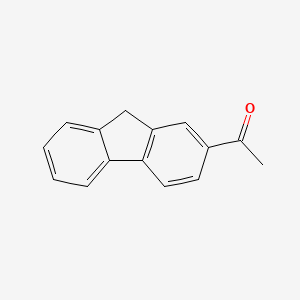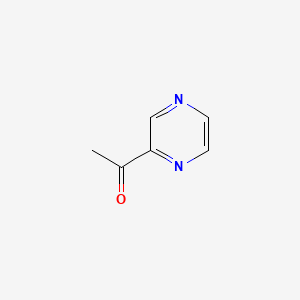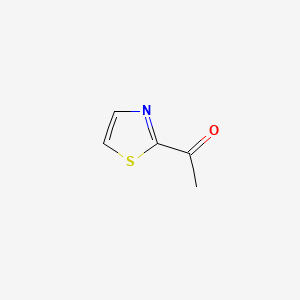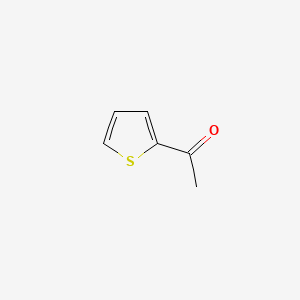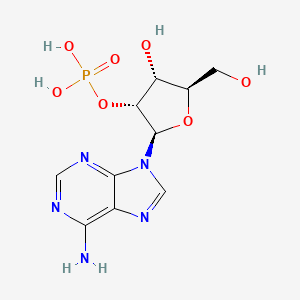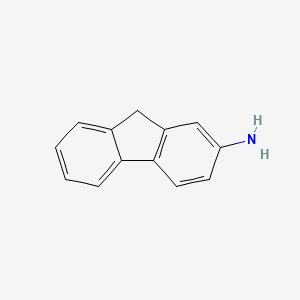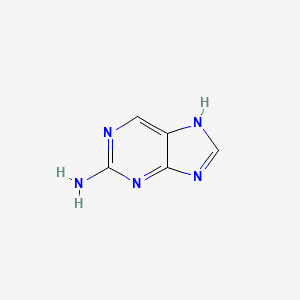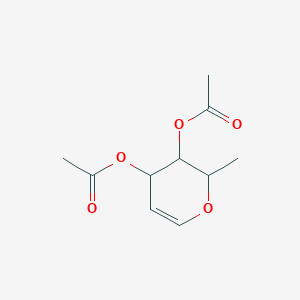
3,4-Di-O-acetyl-6-deoxy-L-glucal
説明
3,4-Di-O-acetyl-6-deoxy-L-glucal, also known as Di-O-acetyl-L-rhamnal, is a chemical compound with the molecular formula C10H14O5 . It is a member of dicarboxylic acids and O-substituted derivatives . This compound is a versatile intermediate for the synthesis of a number of 2,6-dideoxy sugars commonly found in natural products .
Synthesis Analysis
1,5-Anhydro-2-deoxy-arabino-hex-1-enitols, such as 3,4-Di-O-acetyl-6-deoxy-L-glucal, are used directly in synthesis or converted into deoxy sugar hemiacetal donors for highly stereoselective glycosylation reactions . The preparation of these molecules typically involves converting the C–6 oxygen of d-glucal into either a sulfonate ester or a halide, followed by reduction .Molecular Structure Analysis
The molecular structure of 3,4-Di-O-acetyl-6-deoxy-L-glucal is represented by the SMILES stringCC1OC=CC (OC (C)=O)C1OC (C)=O . The InChI key for this compound is NDEGMKQAZZBNBB-JUWDTYFHSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 3,4-Di-O-acetyl-6-deoxy-L-glucal are not detailed in the search results, it is known to be a DNA-binding agent .Physical And Chemical Properties Analysis
3,4-Di-O-acetyl-6-deoxy-L-glucal is a liquid at room temperature . It has a molecular weight of 214.22 . The compound has an optical rotation of [α]/D 55°, c = 1 in chloroform . Its refractive index is n20/D 1.454 , and it has a boiling point of 68-69 °C/0.06 mmHg . The density of this compound is 1.116 g/mL at 25 °C .科学的研究の応用
-
Pd-catalyzed C–C bond formation in carbohydrates
- Summary: This compound can be used in Pd-catalyzed C–C bond formation in carbohydrates, which is a key process in the synthesis of natural products and medicinally relevant molecules .
- Method: The compound reacts with various aliphatic, aromatic, and heterocyclic acetylenes using Pd(OAc)2 and Cs2CO3 in DMF at room temperature .
- Results: The reaction yields the respective C-2 alkynyl derivatives of D-glucal in good to excellent yields .
-
- Summary: This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides .
- Method & Results: Specific methods and results are not provided in the sources, but the compound’s role in oligosaccharide synthesis could be crucial in various biochemical and medicinal applications .
-
Synthesis of 2,6-dideoxy sugars
- Summary: This compound is a versatile intermediate for the synthesis of a number of 2,6-dideoxy sugars commonly found in natural products .
- Method: The methods typically involve converting the C–6 oxygen of D-glucal into either a sulfonate ester or a halide, followed by reduction .
- Results: These molecules can be used directly in synthesis or converted into deoxy sugar hemiacetal donors for highly stereoselective glycosylation reactions .
特性
IUPAC Name |
[(2S,3S,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEGMKQAZZBNBB-JUWDTYFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Di-O-acetyl-6-deoxy-L-glucal | |
CAS RN |
34819-86-8 | |
| Record name | Di-O-acetyl-L-rhamnal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34819-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dianhydro-2,6-dideoxy-L-arabino-hex-1-enitol diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



